
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a phenyl group and a 4-methylphenoxy group attached to a dihydrobenzopyran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the benzopyran core.
Attachment of the 4-Methylphenoxy Group: This can be done through an etherification reaction, where a 4-methylphenol is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The phenyl and 4-methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine: Exploring its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-(4-Methoxyphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with a methoxy group instead of a methyl group.
(2R,4R)-4-(4-Chlorophenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
(2R,4R)-4-(4-Methylphenoxy)-2-phenyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88214-71-5 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2R,4R)-4-(4-methylphenoxy)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C22H20O2/c1-16-11-13-18(14-12-16)23-22-15-21(17-7-3-2-4-8-17)24-20-10-6-5-9-19(20)22/h2-14,21-22H,15H2,1H3/t21-,22-/m1/s1 |
Clave InChI |
TTXIWVDAUDWYNP-FGZHOGPDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)O[C@@H]2C[C@@H](OC3=CC=CC=C23)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)OC2CC(OC3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


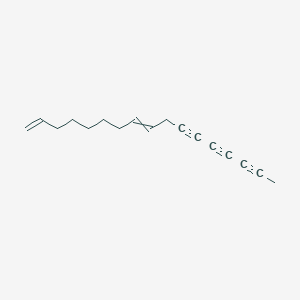

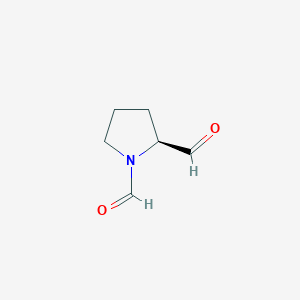


![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
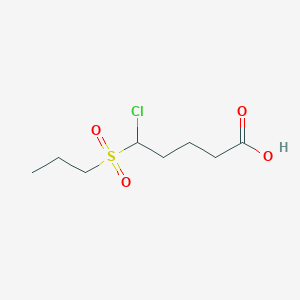
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
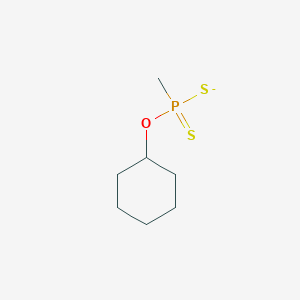
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
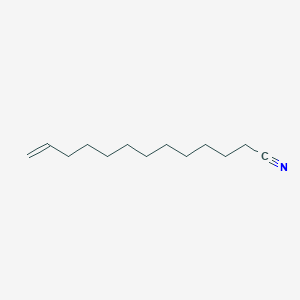
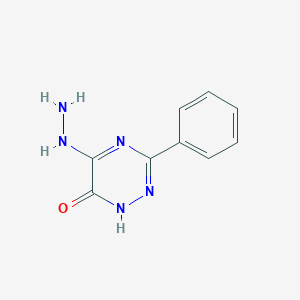
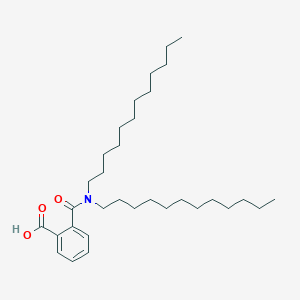
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
